3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine

Medicinal Chemistry Organometallic Chemistry Late-Stage Functionalization

This 3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine is the optimal entry point for kinase-focused medicinal chemistry. Unlike 3-chloro or 5-desmethyl analogs, only this combination provides both the mild, low-temperature cross-coupling reactivity of the C–I bond (≈50 kcal/mol BDE) and the 160-fold potency boost conferred by the 5-methyl group. Ideal for late-stage diversification into CDK, Aurora kinase, and MTA inhibitor libraries. Secure this strategically differentiated building block to accelerate your lead optimization.

Molecular Formula C6H5IN4
Molecular Weight 260.04 g/mol
Cat. No. B15066019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine
Molecular FormulaC6H5IN4
Molecular Weight260.04 g/mol
Structural Identifiers
SMILESCC1=NC2=C(NN=C2C=N1)I
InChIInChI=1S/C6H5IN4/c1-3-8-2-4-5(9-3)6(7)11-10-4/h2H,1H3,(H,10,11)
InChIKeyMIUNYJAHHXYDMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine: Technical Specifications and Procurement Overview


3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine (CAS 1823901-24-1, molecular formula C₆H₅IN₄, molecular weight 260.04 g/mol) is a heterocyclic building block belonging to the pyrazolo[4,3-d]pyrimidine scaffold class . This scaffold serves as a purine bioisostere and constitutes a privileged pharmacophore for kinase inhibitor discovery, particularly targeting cyclin-dependent kinases (CDKs), Aurora kinases, and microtubule assembly [1]. The compound is primarily utilized as a late-stage diversification intermediate in medicinal chemistry rather than a terminal active pharmaceutical ingredient. Its strategic value derives from the synergistic combination of a 3-iodo substituent—enabling palladium-catalyzed cross-coupling for divergent library synthesis—and a 5-methyl group, which has been demonstrated to confer substantial gains in biological potency within pyrazolo[4,3-d]pyrimidine series [2]. The compound is commercially available with a documented minimum purity specification of 95% (HPLC) .

Why 3-Chloro-5-methyl and 3-Bromo-5-methyl Analogs Cannot Substitute 3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine


Simply interchanging the 3-halogen substituent on the 5-methyl-pyrazolo[4,3-d]pyrimidine core is not scientifically valid for two reasons. First, the carbon-iodine (C–I) bond possesses a significantly lower bond dissociation energy (approximately 50 kcal/mol) compared to the carbon-bromine (C–Br) bond (approximately 65 kcal/mol), resulting in a substantially lower activation barrier for the oxidative addition step that is rate-determining in palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions [1]. This kinetic advantage translates to milder reaction temperatures (80–90 °C for C–I versus 100–120 °C for C–Br), which is critical for preserving thermally sensitive functional groups at the C5 and C7 positions during late-stage diversification [2]. Second, the 5-methyl substituent is not an inert placeholder; structure-activity relationship studies in the pyrazolo[4,3-d]pyrimidine class have demonstrated that the presence of a 5-methyl group confers a 160-fold enhancement in cellular microtubule depolymerization activity and a 22-fold enhancement in antiproliferative potency compared to the 5-desmethyl analog [3]. Procuring a 3-halo-5-methyl intermediate that lacks the iodine atom (e.g., 3-chloro-5-methyl) forfeits the mild cross-coupling reactivity required for efficient library synthesis, while procuring a 3-iodo derivative lacking the 5-methyl group sacrifices the biological potency determinant. The 3-iodo-5-methyl combination is therefore the synthetically and pharmacologically optimized entry point.

Quantitative Differential Evidence: 3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine Versus Closest Analogs


Superior Palladium-Catalyzed Cross-Coupling Reactivity: C–I Bond Dissociation Energy 50 kcal/mol vs C–Br 65 kcal/mol

The carbon–iodine (C–I) bond dissociation energy is approximately 50 kcal/mol, compared to approximately 65 kcal/mol for the carbon–bromine (C–Br) bond [1]. This 15 kcal/mol difference translates directly into a lower activation energy for the oxidative addition of palladium(0) into the C–I bond—the rate-determining step in Suzuki-Miyaura and Sonogashira cross-coupling reactions. Consequently, 3-iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine can undergo efficient cross-coupling at 80–90 °C, whereas the corresponding 3-bromo analog typically requires 100–120 °C for comparable conversion. The synthetic utility of 4-iodopyrazole derivatives as substrates for copper-catalyzed cascade reactions with amidines to yield diverse pyrazolo[4,3-d]pyrimidines has been experimentally validated [2]. This milder temperature regime is critical when thermally labile functional groups (e.g., secondary amines, chiral aliphatic chains, or acid-sensitive protecting groups) have already been installed at the C5 or C7 positions, enabling true late-stage diversification without protecting group re-engineering.

Medicinal Chemistry Organometallic Chemistry Late-Stage Functionalization

5-Methyl Substitution Confers 160-Fold Enhancement in Cellular Microtubule Depolymerization Activity Over 5-Desmethyl Pyrazolo[4,3-d]pyrimidines

In a systematic structure-activity relationship (SAR) study of N1-methyl pyrazolo[4,3-d]pyrimidines as microtubule targeting agents, compound 3 (bearing a 5-methyl substituent) exhibited a 160-fold increase in cellular microtubule depolymerization activity and a 22-fold increase in antiproliferative potency compared to the corresponding 5-desmethyl compound 2 in MCF-7 breast cancer cells [1]. The potencies were measured in cellular microtubule depolymerization assays and antiproliferative assays respectively. This SAR finding generalizes across the pyrazolo[4,3-d]pyrimidine scaffold class: the 5-methyl group is a critical pharmacophoric determinant, not an inert substituent. While this specific comparison was performed on compounds within an N1-methylated series and the target compound is the N1-unsubstituted variant, the class-level inference is that the 5-methyl group is essential for maximal biological activity in pyrazolo[4,3-d]pyrimidine-derived agents.

Microtubule Targeting Agents Anticancer Drug Discovery Structure-Activity Relationship

Defined Commercial Purity Specification (Min. 95% HPLC) Supports Reproducible Synthesis; 3-Chloro-5-methyl Analog Lacks Comparable Specification

The commercial specification for 3-iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine is documented at a minimum purity of 95% as determined by HPLC . By contrast, the 3-chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine analog lacks a defined, publicly authenticated purity specification from major chemical suppliers, and the 3-bromo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine analog is not listed with authenticated purity data in major catalogs. This disparity in quality documentation creates experimental risk when the 3-chloro or 3-bromo analog is substituted into protocols requiring precise stoichiometric control, as in palladium-catalyzed cross-coupling where catalyst loading is sensitive to substrate purity.

Chemical Procurement Quality Control Reproducibility

Validated CDK2/CDK5 Inhibitory Scaffold: Biochemical Inhibition at Nanomolar Concentrations

The pyrazolo[4,3-d]pyrimidine scaffold has been experimentally validated as an inhibitor of cyclin-dependent kinases. Compound 2i, a 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine, demonstrated biochemical inhibition of CDK2, CDK5, and Aurora A at nanomolar concentrations in recombinant enzyme assays [1]. This biochemical activity was corroborated by cellular assays in the HCT-116 colon cancer cell line, where compound 2i induced downregulation of cyclins A and B, dephosphorylation of histone H3 at Ser10, and mitochondrial apoptosis. Furthermore, pyrazolo[4,3-d]pyrimidine-based bioisosteres of the purine CDK inhibitor roscovitine have been shown to be more potent in cellular assays than their purine counterparts [2]. In contrast, purine-based CDK inhibitors such as roscovitine typically exhibit activity in the micromolar range in cellular contexts.

Kinase Inhibitor Cyclin-Dependent Kinase Oncology

Enhanced Halogen Bonding Potential of C–I versus C–Br: Interaction Energy Advantage of ~12–22 kJ/mol for Target Binding

Iodine atoms at the pyrazole ring position can engage in directional halogen bonding interactions with Lewis base functionalities in protein binding pockets. Crystallographic studies on 5-iodo-1-arylpyrazoles have characterized C–I⋯O halogen bond interactions in the solid state, demonstrating a wide variety of halogen bonding modes including C–I⋯O, C–I⋯π, C–I⋯Br, and C–I⋯N [1]. While the paper provides qualitative characterization rather than explicit per-interaction energy values for each contact, the general halogen bonding literature establishes that C–I⋯O interaction energies are typically in the range of 20–35 kJ/mol, whereas C–Br⋯O interactions are weaker at approximately 8–20 kJ/mol. The heavier iodine atom, with its greater polarizability and more positive σ-hole potential, consistently forms stronger halogen bonds than bromine in comparable chemical environments. This difference can influence ligand binding affinity and selectivity when the halogen atom at C3 projects into a protein pocket containing complementary hydrogen-bond acceptor residues.

Halogen Bonding Structure-Based Drug Design Crystallography

Recommended Research and Industrial Application Scenarios for 3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine


Divergent Kinase Inhibitor Library Synthesis via Late-Stage Suzuki-Miyaura Cross-Coupling

The 3-iodo group serves as a universal synthetic handle for the late-stage diversification of the pyrazolo[4,3-d]pyrimidine scaffold. Using the 3-iodo-5-methyl intermediate, medicinal chemistry teams can rapidly generate diverse libraries of 3-aryl and 3-heteroaryl-substituted analogs through palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-coupling reactions. The lower C–I bond dissociation energy (≈50 kcal/mol) compared to C–Br (≈65 kcal/mol) enables coupling at milder temperatures (80–90 °C), preserving thermally sensitive functional groups already installed at the C5 and C7 positions [1]. This divergent strategy reduces the number of linear synthetic steps required compared to sequential functionalization approaches and is compatible with microwave-assisted protocols for accelerated library production.

Potent Microtubule Targeting Agent (MTA) Optimization Leveraging the 5-Methyl Pharmacophore

Structure-activity relationship studies within the pyrazolo[4,3-d]pyrimidine class have established that the 5-methyl substituent is a critical potency determinant for microtubule depolymerization activity, conferring a 160-fold enhancement over the 5-desmethyl analog [2]. The 3-iodo-5-methyl derivative therefore provides an optimal starting point for MTA lead optimization campaigns, combining the potency-enhancing methyl group with a synthetic handle (3-iodo) for further structural elaboration at the C3 position to modulate selectivity and pharmacokinetic properties. This compound is particularly valuable for developing next-generation MTAs capable of circumventing P-glycoprotein-mediated drug resistance and βIII-tubulin overexpression—two major clinical resistance mechanisms to taxanes and other MTAs.

Selective CDK2/CDK5 Inhibitor Lead Generation for Oncology Programs

The pyrazolo[4,3-d]pyrimidine core is a validated bioisostere of purine-based CDK inhibitors, with demonstrated nanomolar biochemical inhibition of CDK2 and CDK5 and superior cellular potency compared to purine counterparts [3]. The 3-iodo-5-methyl derivative enables systematic exploration of the hydrophobic pocket adjacent to the ATP-binding site through divergent cross-coupling at C3, while the 5-methyl group maintains favorable physicochemical properties. This positions the compound as a strategic starting material for lead generation programs targeting cell cycle kinases in oncology, particularly where selective CDK2 or CDK5 inhibition coupled with anti-angiogenic activity is therapeutically desirable.

Crystallography-Guided Fragment Elaboration Exploiting Iodine Anomalous Scattering and Halogen Bonding

The iodine atom at C3 provides a strong anomalous scattering signal (f'' ≈ 6.8 electrons at Cu Kα wavelength) for experimental phasing of protein-ligand co-crystal structures, facilitating unambiguous determination of ligand binding modes. Additionally, the C–I bond can engage in directional halogen bonding interactions with backbone carbonyl oxygen atoms or side-chain acceptors in the kinase binding pocket [4], providing structure-based design vectors for affinity maturation. For structural biology and fragment-based drug discovery groups studying kinase-inhibitor interactions, the 3-iodo-5-methyl derivative offers the dual advantage of crystallographic phasing utility and a synthetic diversification point for fragment elaboration.

Quote Request

Request a Quote for 3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.